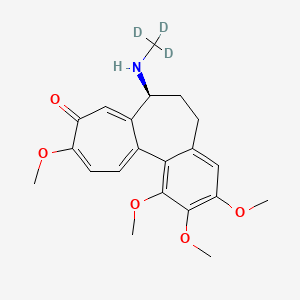

Demecolcine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demecolcine-d3 is a biochemical used for proteomics research . It is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl .

Synthesis Analysis

The synthesis of Demecolcine-d3 involves a process conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . The process was coupled with an integrated continuous crystallization .

Molecular Structure Analysis

The molecular formula of Demecolcine-d3 is C21H22D3NO5, and its molecular weight is 374.45 .

Chemical Reactions Analysis

Demecolcine-d3 is involved in the long-term stability of several vitamin D3 metabolites after 1 and 3 months of storage at −20 °C . Five vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .

Physical And Chemical Properties Analysis

科学的研究の応用

Alzheimer’s Disease Treatment

Demecolcine-d3, referred to as “D3”, has been identified as a promising compound for the treatment of Alzheimer’s disease . It specifically eliminates Aβ oligomers in vitro and enhances cognition and reduces plaque load in several transgenic AD mouse models . This suggests that Demecolcine-d3 could be a potential therapeutic agent for Alzheimer’s disease.

Atopic Dermatitis Treatment

Vitamin D3, an active form of Demecolcine-d3, has been investigated for its effects on atopic dermatitis . The study found that the topical application of calcitriol, an active form of vitamin D3, improved the symptoms of atopic dermatitis by repairing the dysfunctional epidermal and tight junction barriers .

Cancer Therapy

Colcemid-d3 has been used in cancer therapy to target and disrupt microtubules . It causes microtubule damage at clinically relevant doses, resulting in aberrant microtubule curvature and fragmentation . This suggests that Colcemid-d3 could be a potential therapeutic agent for cancer treatment.

Cytogenetic Studies

Colcemid-d3 is used in cytogenetic studies as it prevents spindle formation during mitosis, arresting cells in metaphase . This allows for the separation of chromosomes for further analysis .

Vitamin D Research

The integration of the 25-OH Vitamin D2-D3 Serum LCMS-MS APCI Kit into clinical and basic science studies represents an advancement in vitamin D research . Its high sensitivity, specificity, and accuracy allow for precise measurement of vitamin D metabolites, which is crucial for understanding the role of vitamin D in health and disease .

Personalized Medicine

Precise measurement of individual vitamin D levels supports personalized medicine approaches . Clinicians can tailor vitamin D supplementation and treatment plans based on accurate baseline measurements and ongoing monitoring .

作用機序

Target of Action

Demecolcine-d3, also known as Colcemid-d3, primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Demecolcine-d3 interacts with its targets, the microtubules, by binding to the plus end of the microtubule, thereby suppressing microtubule dynamics . At higher concentrations, it can promote microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

The biosynthesis of Demecolcine-d3 involves amino acid precursors, phenylalanine and tyrosine . This biosynthetic pathway occurs primarily through a para–para phenolic coupling reaction involving the intermediate isoandrocymbine that undergoes O-methylation directed by S-adenosylmethionine (SAM) .

Pharmacokinetics

Demecolcine-d3 is absorbed from the gastrointestinal tract with a bioavailability of approximately 60-80% . The extent of absorption is reduced by food and certain antacids and dairy products containing aluminum, calcium, magnesium, or iron . It is well distributed into body tissues and fluids . It is excreted more slowly than tetracycline, thus maintaining effective blood levels for longer periods of time .

Result of Action

The action of Demecolcine-d3 results in the inhibition of cell growth by impairing protein synthesis in bacteria . It also inhibits the action of Antidiuretic Hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) . In animal cloning procedures, Demecolcine-d3 makes an ovum eject its nucleus, creating space for insertion of a new nucleus .

Action Environment

The action, efficacy, and stability of Demecolcine-d3 can be influenced by various environmental factors. For instance, the presence of food and certain antacids and dairy products can decrease its absorption from the gastrointestinal tract . Furthermore, the cytotoxicity of the cells seems to correlate better with microtubule detachment , suggesting that the cellular environment and the concentration of Demecolcine-d3 can significantly impact its efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-VSLDJYOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。